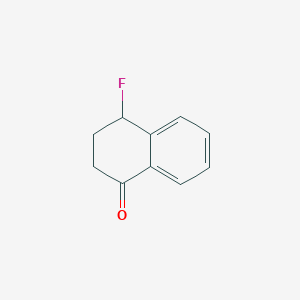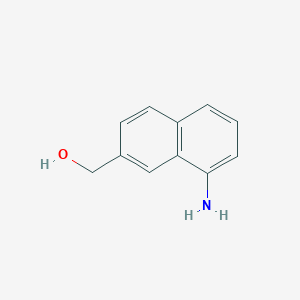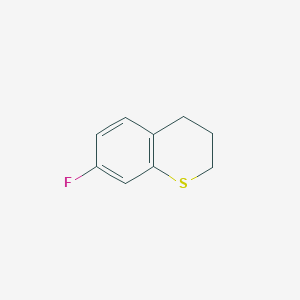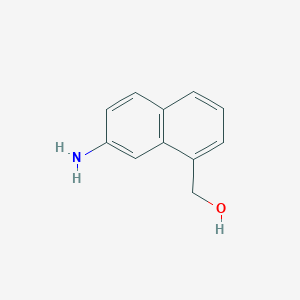
4-fluoro-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of a fluorine atom at the 4-position adds unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods:
Fluorination of 3,4-dihydronaphthalen-1(2H)-one:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the naphthalenone ring system with subsequent fluorination.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: May serve as a lead compound for the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity for certain molecular targets.
相似化合物的比较
Similar Compounds
3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, resulting in different chemical properties.
4-chloro-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-bromo-3,4-dihydronaphthalen-1(2H)-one: Contains a bromine atom, leading to different reactivity.
Uniqueness
The presence of the fluorine atom in 4-fluoro-3,4-dihydronaphthalen-1(2H)-one imparts unique properties such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
4-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
InChI 键 |
MKAZGXXNMQXNRR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=CC=CC=C2C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)



![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)


![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)






